3-(4-Methoxybenzyl)pyrrolidine hydrochloride
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Overview
Description
3-(4-Methoxybenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, hydroxyl-substituted compounds, and various substituted pyrrolidine derivatives .
Scientific Research Applications
3-(4-Methoxybenzyl)pyrrolidine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxybenzyl)pyrrolidine hydrochloride
- 3-(4-Methylbenzyl)pyrrolidine hydrochloride
- 3-(4-Chlorobenzyl)pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 3-(4-Methoxybenzyl)pyrrolidine hydrochloride is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in chemical reactions and biological interactions .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11;/h2-5,11,13H,6-9H2,1H3;1H |
InChI Key |
DYIYUAJNTSIFCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCNC2.Cl |
Origin of Product |
United States |
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